2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the Hantzsch thiophene synthesis, which involves the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Introduction of the indene moiety: The indene derivative can be synthesized separately and then coupled with the thiophene ring through a hydrazone formation reaction.
Esterification: The final step involves esterification to introduce the diethyl ester groups at the 2 and 4 positions of the thiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indene moiety, converting them to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its potential bioactivity could be explored in various assays to identify therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties. For example, it could be incorporated into polymers to enhance their conductivity or used in the fabrication of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would be elucidated through a combination of biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate
- 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-ethylthiophene-2,4-dicarboxylate
- 2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-phenylthiophene-2,4-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C20H24N2O6S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
diethyl 5-[(1-hydroxy-3-oxo-3a,4,5,6,7,7a-hexahydroinden-2-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6S/c1-4-27-19(25)13-10(3)17(20(26)28-5-2)29-18(13)22-21-14-15(23)11-8-6-7-9-12(11)16(14)24/h11-12,23H,4-9H2,1-3H3 |
InChI Key |
RSHLZRCWCUNOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(C3CCCCC3C2=O)O |
Origin of Product |
United States |
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